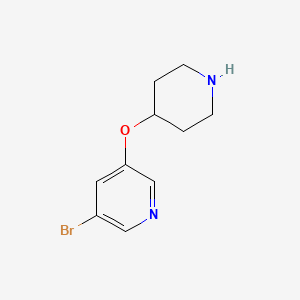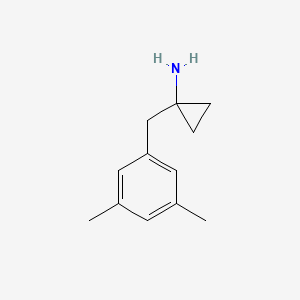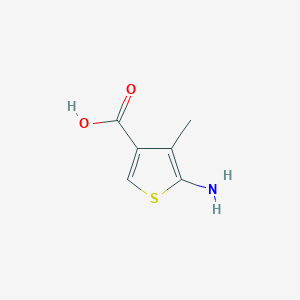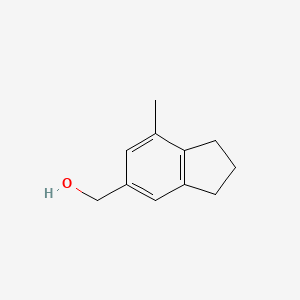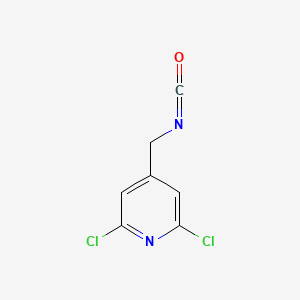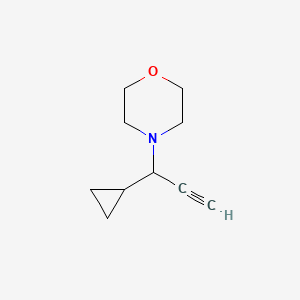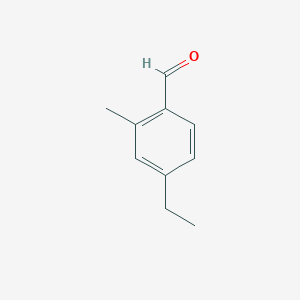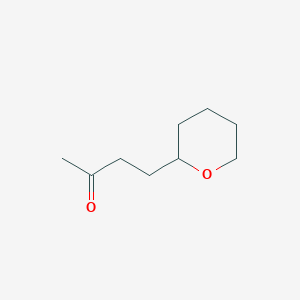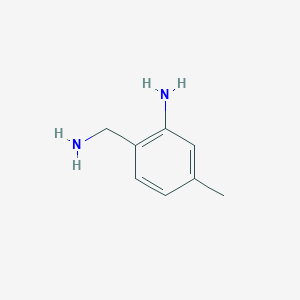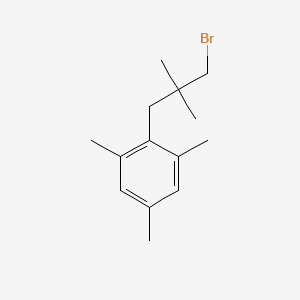
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene is an organic compound with a complex structure. It is characterized by the presence of a benzene ring substituted with a brominated alkyl chain and three methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of reagents and the safe management of bromine, which is a hazardous material.
化学反応の分析
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
科学的研究の応用
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkyl chain can undergo radical reactions. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the benzene ring, which can stabilize intermediates and transition states.
類似化合物との比較
Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione: Similar in structure but contains an isoindoline moiety.
3-Bromo-2,2-dimethyl-1-propanol: Contains a similar brominated alkyl chain but lacks the benzene ring.
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene is unique due to the combination of a brominated alkyl chain and a highly substituted benzene ring. This structural arrangement imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
特性
分子式 |
C14H21Br |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
2-(3-bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C14H21Br/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7H,8-9H2,1-5H3 |
InChIキー |
BVJLIYLGVKTRJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC(C)(C)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


